4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide
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Overview
Description
4-amino-6-chloro-N’-(phenoxyacetyl)quinoline-3-carbohydrazide is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-chloro-N’-(phenoxyacetyl)quinoline-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the Amino and Chloro Groups: The amino and chloro groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Acylation with Phenoxyacetyl Chloride: The phenoxyacetyl group is introduced through an acylation reaction using phenoxyacetyl chloride in the presence of a base.
Formation of the Carbohydrazide: The final step involves the reaction of the intermediate with hydrazine to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-amino-6-chloro-N’-(phenoxyacetyl)quinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-6-chloro-N’-(phenoxyacetyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, it may inhibit the activity of enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
4-amino-6-chloro-N’-(phenoxyacetyl)quinoline-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its phenoxyacetyl and carbohydrazide moieties differentiate it from other quinoline derivatives and contribute to its potential therapeutic applications .
Properties
Molecular Formula |
C18H15ClN4O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
4-amino-6-chloro-N'-(2-phenoxyacetyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C18H15ClN4O3/c19-11-6-7-15-13(8-11)17(20)14(9-21-15)18(25)23-22-16(24)10-26-12-4-2-1-3-5-12/h1-9H,10H2,(H2,20,21)(H,22,24)(H,23,25) |
InChI Key |
RJSQSTXQONWKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=C3C=CC(=CC3=C2N)Cl |
Origin of Product |
United States |
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